molecular formula C26H19NO2S B11510141 2-(Benzylsulfanyl)-4,6-diphenoxybenzonitrile

2-(Benzylsulfanyl)-4,6-diphenoxybenzonitrile

Cat. No.: B11510141
M. Wt: 409.5 g/mol
InChI Key: KLTMEDSNKSOIBP-UHFFFAOYSA-N
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Description

2-(Benzylsulfanyl)-4,6-diphenoxybenzonitrile is an organic compound characterized by the presence of benzylsulfanyl and diphenoxy groups attached to a benzonitrile core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Benzylsulfanyl)-4,6-diphenoxybenzonitrile typically involves the nucleophilic substitution of a suitable benzonitrile derivative with benzylsulfanyl and diphenoxy groups. One common method involves the reaction of 4,6-diphenoxy-2-fluorobenzonitrile with benzylthiol in the presence of a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF). The reaction is usually carried out at elevated temperatures to facilitate the substitution process.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the desired product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity this compound.

Chemical Reactions Analysis

Types of Reactions

2-(Benzylsulfanyl)-4,6-diphenoxybenzonitrile can undergo various chemical reactions, including:

    Oxidation: The benzylsulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The nitrile group can be reduced to an amine using reducing agents such as lithium aluminum hydride (LiAlH4).

    Substitution: The aromatic rings can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, catalytic hydrogenation.

    Substitution: Nitrating agents (e.g., nitric acid), halogenating agents (e.g., bromine).

Major Products

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of primary amines.

    Substitution: Introduction of nitro or halogen groups on the aromatic rings.

Scientific Research Applications

2-(Benzylsulfanyl)-4,6-diphenoxybenzonitrile has been explored for various scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Studied for its potential as a pharmacophore in drug design and development.

    Industry: Utilized in the development of advanced materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 2-(Benzylsulfanyl)-4,6-diphenoxybenzonitrile depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to modulation of their activity. The benzylsulfanyl group can act as a nucleophile, participating in various biochemical reactions. The diphenoxy groups may enhance the compound’s binding affinity and specificity towards its targets.

Comparison with Similar Compounds

Similar Compounds

    2-(Benzylsulfanyl)benzonitrile: Lacks the diphenoxy groups, which may result in different chemical and biological properties.

    4,6-Diphenoxybenzonitrile: Lacks the benzylsulfanyl group, which may affect its reactivity and applications.

Uniqueness

2-(Benzylsulfanyl)-4,6-diphenoxybenzonitrile is unique due to the combination of benzylsulfanyl and diphenoxy groups attached to the benzonitrile core. This unique structure imparts specific chemical and biological properties that can be leveraged in various applications, making it a valuable compound for research and development.

Properties

Molecular Formula

C26H19NO2S

Molecular Weight

409.5 g/mol

IUPAC Name

2-benzylsulfanyl-4,6-diphenoxybenzonitrile

InChI

InChI=1S/C26H19NO2S/c27-18-24-25(29-22-14-8-3-9-15-22)16-23(28-21-12-6-2-7-13-21)17-26(24)30-19-20-10-4-1-5-11-20/h1-17H,19H2

InChI Key

KLTMEDSNKSOIBP-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CSC2=CC(=CC(=C2C#N)OC3=CC=CC=C3)OC4=CC=CC=C4

Origin of Product

United States

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